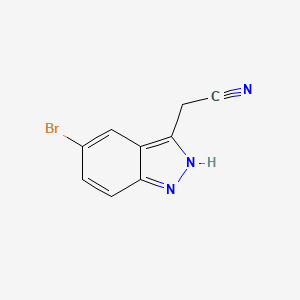

2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2H-indazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIYPKMKTJJQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation of 2 5 Bromo 1h Indazol 3 Yl Acetonitrile and Analogous Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(5-Bromo-1H-indazol-3-yl)acetonitrile and its analogs. By analyzing the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei, detailed information about the electronic environment and connectivity of atoms within the molecule can be obtained.

For indazole derivatives, the ¹H NMR spectrum typically shows distinct signals for the aromatic protons on the fused benzene (B151609) ring and the protons of any substituent groups. The chemical shifts are influenced by the position of substituents. For instance, in the ¹H NMR spectrum of 1H-indazole recorded in DMSO-d6, characteristic signals are observed for the protons at various positions of the indazole ring. chemicalbook.com Similarly, the ¹³C NMR spectrum provides valuable information, with the chemical shifts of the carbon atoms in the indazole ring being particularly sensitive to substitution patterns. researchgate.net The presence of the bromine atom and the acetonitrile (B52724) group in this compound would be expected to cause specific shifts in the signals of adjacent protons and carbons, aiding in their precise assignment.

The general chemical shift ranges for protons and carbons in substituted indazoles are well-documented. Aromatic protons typically resonate in the range of δ 7.0-8.5 ppm, while the methylene (B1212753) protons of the acetonitrile group would appear further upfield. In the ¹³C NMR spectrum, the aromatic carbons generally appear between δ 110-150 ppm, with the nitrile carbon appearing at a distinct chemical shift. The specific data for this compound would follow these general trends, with the bromine substituent inducing predictable downfield shifts on the adjacent carbons and protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Indazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |

| 5-Iodo-3-phenyl-1H-indazole | CDCl₃ | 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H) | 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70 |

| 5-Chloro-3-phenyl-1H-indazole | CDCl₃ | 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 |

Note: This table provides data for analogous structures to illustrate typical chemical shift ranges. Data for this compound would require specific experimental acquisition.

Two-Dimensional NMR Techniques for Connectivity and Assignment

While one-dimensional NMR provides essential chemical shift information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

A ¹H-¹H COSY spectrum would reveal correlations between coupled protons, allowing for the mapping of the proton network within the indazole ring and confirming the relationship between the methylene protons of the acetonitrile group and any adjacent protons. For complex heterocyclic structures, 2D NMR is crucial where resonance overlapping in 1D spectra can create ambiguity. ipb.pt

HSQC experiments correlate proton signals with their directly attached carbon atoms, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection of the acetonitrile substituent to the C3 position of the indazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₉H₆BrN₃. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to confirming the molecular formula, mass spectrometry provides valuable information about the fragmentation patterns of the molecule. Under ionization, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments can help to confirm the structure of the parent molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a pair of peaks of approximately equal intensity for any bromine-containing fragment.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (for ⁷⁹Br) | 235.9821 | To be determined experimentally |

| [M+H]⁺ (for ⁸¹Br) | 237.9801 | To be determined experimentally |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The nitrile (C≡N) group gives rise to a sharp and intense absorption band in the region of 2200-2300 cm⁻¹. nih.gov The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the range of 3200-3600 cm⁻¹. core.ac.uk The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H (stretch) | 3200-3600 | Medium, Broad |

| Aromatic C-H (stretch) | 3000-3100 | Medium |

| C≡N (stretch) | 2200-2300 | Sharp, Strong |

| Aromatic C=C (stretch) | 1400-1600 | Medium to Strong |

| C-Br (stretch) | < 700 | Medium |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The resulting crystal structure would also reveal details about the intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group of the indazole ring and potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in determining the crystal packing and the physical properties of the compound. For analogous bromo-indazole derivatives, crystal structures have been reported, confirming the planarity of the fused ring system. nih.gov

Chromatographic Techniques for Purification and Purity Assessment in Research Samples

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds like this compound. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. researchgate.net The purity is suggested by the observation of a single spot on the TLC plate. researchgate.net

For purification on a larger scale, column chromatography is commonly employed. nih.gov High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both purification and quantitative purity analysis. nih.govtricliniclabs.com A validated HPLC method can provide a precise determination of the purity of a sample by separating the main compound from any impurities. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase is crucial for achieving good separation.

Exploration of Biological Activities and in Vitro Mechanisms of Action of Indazolylacetonitriles As Chemical Probes

Broad Spectrum Biological Activities of Indazole Derivatives in Research Contexts

Indazole derivatives are a cornerstone in drug discovery, exhibiting a vast array of pharmacological activities. nih.govnih.gov This structural motif is present in several FDA-approved drugs, highlighting its clinical significance. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Benzydamine is utilized for its anti-inflammatory properties. nih.gov

The broad biological profile of the indazole scaffold includes:

Anticancer Activity: This is one of the most extensively studied properties, with derivatives showing efficacy against various cancer types, including renal cell carcinoma and non-small cell lung cancer (NSCLC). nih.govrsc.org

Anti-inflammatory Effects: Certain indazoles function as potent anti-inflammatory agents. nih.govresearchgate.net

Antimicrobial and Antifungal Properties: Research has demonstrated the efficacy of indazole compounds against various bacterial and fungal strains. nih.gov

Antiviral Activity: The indazole nucleus is a component of molecules investigated for anti-HIV activity. nih.gov

Enzyme Inhibition: Indazoles are known to inhibit a wide range of enzymes, which is a key mechanism underlying their therapeutic effects. nih.govnih.gov

Antiprotozoal Activity: Some derivatives have shown potent activity against protozoa, in some cases exceeding that of standard treatments. pnrjournal.com

This diverse activity profile makes the indazole core, and by extension compounds like 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, a subject of significant interest for developing new therapeutic agents and research tools. nih.govpnrjournal.com

In Vitro Enzyme Inhibition Studies

The mechanism of action for many biologically active indazole derivatives involves the direct inhibition of specific enzymes. This targeted interaction allows for the modulation of cellular pathways implicated in various diseases.

Certain indazole derivatives have been identified as potent inhibitors of glycosidase enzymes, such as α-glucosidase and α-amylase, which are crucial for carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. In one study, a series of Methyl 1H-indazole-4-carboxylate derivatives demonstrated significant inhibitory potential against both enzymes, with activities comparable to or exceeding that of the standard drug, acarbose. tandfonline.com The inhibitory concentrations (IC₅₀) for some of these derivatives highlight their potency. tandfonline.com

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| Derivative 8 | 15.04 ± 0.05 | 18.11 ± 0.11 |

| Derivative 9 | 16.11 ± 0.04 | 16.99 ± 0.19 |

| Derivative 10 | 18.01 ± 0.03 | 20.14 ± 0.13 |

| Derivative 12 | 76.70 ± 0.06 | 21.11 ± 0.14 |

| Acarbose (Standard) | 12.98 ± 0.03 | 12.79 ± 0.17 |

Data sourced from a study on Methyl 1H-indazole-4-carboxylate derivatives. tandfonline.com

Protein kinases are a major focus of modern drug discovery, particularly in oncology, and indazole derivatives have proven to be a rich source of kinase inhibitors. nih.govrsc.org

c-MET Inhibition: The receptor tyrosine kinase c-Met is often deregulated in human cancers. A series of indazole derivatives were specifically designed and evaluated as novel c-Met inhibitors. One compound, in particular, demonstrated a high degree of inhibition with an IC₅₀ value of 0.17 µM in a biochemical assay and 5.45 µM in a cell-based assay. nih.gov

Akt Inhibition: The PI3K/AKT/mTOR pathway is frequently activated in tumor cells. Indazole derivatives have been developed that target this pathway, demonstrating broad-spectrum antiproliferative activity against various cancer cells. mdpi.com

PLK4 Inhibition: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to several cancers. Researchers have developed potent and selective indazole-based PLK4 inhibitors. One study reported a novel N-(1H-indazol-6-yl)benzenesulfonamide derivative with a remarkable PLK4 inhibitory activity (IC₅₀ = 0.1 nM). rsc.org Another compound, CZL-S092, also showed potent PLK4 inhibition with an IC₅₀ value of 0.9 nM. nih.gov

The inhibitory activity of the indazole scaffold extends beyond glycosidases and protein kinases.

Anaplastic Lymphoma Kinase (ALK): The drug Entrectinib, which contains an indazole core, is a potent inhibitor of ALK, with an IC₅₀ value of 12 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives that show strong potency against EGFR and its mutants. One such compound displayed an IC₅₀ of 8.3 nM against EGFR kinase. nih.gov

Cell-Based Biological Activity Investigations (In Vitro Models)

To move beyond isolated enzyme assays, the biological effects of indazole derivatives are widely studied in cell-based models, providing crucial insights into their potential therapeutic applications, particularly in oncology.

A significant body of research has established the potent antiproliferative and cytotoxic effects of indazole derivatives across a wide range of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.

For example, one study synthesized a series of novel polysubstituted indazoles and found several compounds with IC₅₀ values in the low micromolar to sub-micromolar range against ovarian (A2780) and lung (A549) cancer cell lines. nih.gov Another investigation of 1H-indazole-3-amine derivatives found a compound with an IC₅₀ of 5.15 µM against chronic myeloid leukemia cells (K562), while showing significantly lower toxicity to normal cells. nih.gov Further studies have consistently reported potent growth-inhibitory activity for various indazole derivatives against breast (4T1, MDA-MB-231), colon (HCT-116), and other cancer cell lines. rsc.orgmdpi.com

| Indazole Derivative Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) |

| Substituted Indazole (2f) | A549 | Lung Cancer | 0.23 |

| 4T1 | Breast Cancer | 0.42 | |

| HCT116 | Colon Cancer | 0.77 | |

| MDA-MB-231 | Breast Cancer | 1.15 | |

| Polysubstituted Indazole (7a) | A2780 | Ovarian Cancer | 0.64 |

| A549 | Lung Cancer | 1.4 | |

| 1H-indazole-3-amine (6o) | K562 | Leukemia | 5.15 |

| A549 | Lung Cancer | 16.3 | |

| PC-3 | Prostate Cancer | 18.5 | |

| HepG-2 | Liver Cancer | 25.1 | |

| N-methyl-3-aryl indazole (5c) | HCT-116 | Colon Cancer | < 64 µg/mL |

| MDA-MB-231 | Breast Cancer | < 59 µg/mL |

Data compiled from multiple independent studies. rsc.orgmdpi.comnih.govnih.gov

These compounds often induce their anticancer effects by triggering apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from multiplying. rsc.orgnih.gov

Elucidation of Cellular Pathways and Mechanisms (e.g., apoptosis, cell cycle effects)

The indazole scaffold is a core component of various molecules that exhibit potent anti-cancer activity by modulating key cellular pathways, including apoptosis and cell cycle progression. rsc.org Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells and is often dysregulated in tumors. nih.gov

Research into structurally related indazole derivatives has shown they can effectively induce apoptosis in cancer cells. For instance, one study identified an indazole derivative, compound 2f , that dose-dependently promoted apoptosis in 4T1 breast cancer cells. rsc.orgresearchgate.net The mechanism was linked to the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net This compound also led to a decrease in the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS), both hallmarks of apoptosis induction. rsc.orgresearchgate.net

Furthermore, certain indazole compounds have been shown to interfere with the cell cycle, a tightly regulated process that governs cell proliferation. nih.gov N-(7-Indazolyl)benzenesulfonamide derivatives, for example, have been investigated as cell cycle inhibitors. austinpublishinggroup.com While direct studies on the cell cycle effects of this compound are not extensively documented, the established activity of the indazole core suggests this is a plausible mechanism of action.

Table 1: Effects of Selected Indazole Derivatives on Apoptotic Markers

| Compound | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Indazole Derivative 2f | 4T1 (Breast Cancer) | Promotes apoptosis | Upregulation of Cleaved Caspase-3 and Bax; Downregulation of Bcl-2; Increased ROS. rsc.orgresearchgate.net |

| N-(7-Indazolyl)benzenesulfonamide Derivatives | Not specified | Cell cycle inhibition | Under investigation. austinpublishinggroup.com |

This table presents data from related indazole compounds to infer the potential mechanisms of this compound.

In Vitro Antibacterial and Antifungal Efficacy

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, in part due to the broad-spectrum antimicrobial properties exhibited by its derivatives. nih.govnih.govresearchgate.net These compounds have shown efficacy against a range of bacterial and fungal pathogens. jmaterenvironsci.com

Studies on various indazole analogues have confirmed their antimicrobial potential. A series of N-methyl-3-aryl indazoles, for example, demonstrated notable activity against several bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov The same series was also effective against the fungal pathogen Candida albicans. nih.gov Another investigation into 2-phenyl-2H-indazole derivatives found that compounds 18 and 23 exhibited significant inhibitory activity against C. albicans and moderate activity against the less sensitive C. glabrata. mdpi.com

The specific compound this compound, by virtue of its core structure, is predicted to possess similar antimicrobial activities. asianpubs.org The evaluation of its in vitro efficacy, typically measured by the minimum inhibitory concentration (MIC), is a critical step in validating its potential as an antimicrobial agent. nih.govfrontiersin.org

Table 2: Reported In Vitro Antimicrobial Activity of Indazole Analogues

| Compound Class / Specific Compound | Target Organism | Activity Noted |

|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Dominant antibacterial activity. nih.gov |

| N-methyl-3-aryl indazoles | Candida albicans | Active against fungal strain. nih.gov |

| Compound 18 (2-phenyl-2H-indazole derivative) | Candida albicans | Notable inhibition (10 mm halo). mdpi.com |

| Compound 23 (2-phenyl-2H-indazole derivative) | Candida albicans | Notable inhibition (13 mm halo). mdpi.com |

This table summarizes the antimicrobial efficacy of related indazole compounds.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological effects of indazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) studies are therefore essential to understand how specific structural modifications influence potency and selectivity. nih.gov

Influence of Halogenation (e.g., Bromo Group) on Indazole Core

The introduction of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can affect lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

For the indazole scaffold, the presence and position of a halogen can be critical for activity. For instance, the introduction of a bromine atom at the C4 position of the indazole ring was found to yield a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com While the specific impact of the bromo group at the C5 position in this compound has not been exhaustively detailed in comparative studies, its electron-withdrawing nature and size are expected to significantly influence the molecule's electronic distribution and steric profile, thereby affecting its interaction with target proteins.

Role of the Acetonitrile (B52724) Moiety and its Structural Modifications

The substituent at the C3 position of the indazole ring plays a pivotal role in determining the biological activity of many derivatives. nih.gov The acetonitrile moiety (-CH₂CN) in this compound is a key functional group. Its size, polarity, and hydrogen bonding capability are crucial for molecular recognition.

SAR studies on related structures highlight the importance of this position. For example, in a series of indazole-3-carboxamides (where the nitrile is replaced by an amide), the specific orientation of the amide linker was found to be absolutely critical for activity as CRAC channel blockers. nih.gov This demonstrates that even subtle changes to the functional group at C3 can lead to a complete loss of biological activity. Similarly, studies on other heterocyclic systems have shown that an N-substituted cyanomethyl group (an acetonitrile moiety) can confer potent pro-apoptotic properties, underscoring its potential as a pharmacologically active component. mdpi.com

Positional Effects of Substituents on Biological Response

The regiochemistry of substitution on the indazole ring is a determining factor for biological response. Different isomers with the same substituents but at different positions often exhibit vastly different activities. nih.gov

SAR analyses of various indazole series have consistently shown that the location of functional groups on the benzene (B151609) portion of the scaffold is crucial. For example, in one series of IDO1 inhibitors, substituents at both the C4 and C6 positions were found to be critical for inhibitory activity. nih.gov In another case, the substitution pattern on 6-anilinoindazoles was key to their function as kinase inhibitors. austinpublishinggroup.com The placement of the bromo group at the C5 position of this compound, as opposed to other positions like C4, C6, or C7, therefore defines a unique chemical entity with a distinct biological profile that is a direct consequence of this specific substitution pattern.

Applications of 2 5 Bromo 1h Indazol 3 Yl Acetonitrile As a Synthetic Intermediate and Chemical Scaffold in Research

Utilization as a Building Block in the Synthesis of More Complex Molecules

The primary application of 2-(5-bromo-1H-indazol-3-yl)acetonitrile in research is its role as a key intermediate in the construction of more elaborate molecular architectures. The nitrile group and the bromine atom on the indazole ring provide two distinct points for chemical modification, allowing for sequential and controlled synthetic transformations.

A notable example of its use is in the synthesis of novel inhibitors targeting epigenetic reader proteins. In a patented drug discovery program, this compound was employed as a foundational building block. The synthesis commenced with the alkylation of the nitrile group, converting it into a more complex side chain. This was followed by a Suzuki coupling reaction at the 5-bromo position of the indazole ring, a common and powerful method for creating carbon-carbon bonds. This specific two-step sequence highlights the compound's utility, enabling the exploration of two different regions of the molecule's chemical space to optimize interaction with a biological target. The process allowed for the generation of a diverse set of compounds where various aromatic and heterocyclic groups could be introduced at the 5-position, leading to the creation of molecules with significantly increased complexity and tailored biological activity.

The synthetic route is outlined below:

Step 1: Alkylation. The acetonitrile (B52724) moiety is elaborated through reactions such as alkylation to introduce new functional groups.

Step 2: Cross-Coupling. The bromo-substituted indazole ring undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to append larger, more complex fragments.

This strategic use of this compound demonstrates its importance as a versatile intermediate for accessing novel and potent biologically active compounds.

Development of Novel Chemical Libraries Based on the Indazolylacetonitrile Scaffold

The indazolylacetonitrile framework, with this compound as a prime example, is an excellent starting point for the development of focused chemical libraries. These libraries are collections of structurally related compounds that are synthesized and screened to identify new drug leads. The dual reactivity of the scaffold allows for combinatorial approaches, where different building blocks can be systematically introduced at both the acetonitrile and the bromo positions.

In the development of inhibitors for epigenetic targets, a library of compounds was created using this compound as the common core. Researchers systematically varied the substituents at two key positions to explore the structure-activity relationship (SAR).

Table 1: Example of a Chemical Library Matrix Based on the Indazolylacetonitrile Scaffold

| Core Scaffold | R1 (from Acetonitrile) | R2 (from Bromo position via Suzuki Coupling) |

|---|---|---|

| Indazolylacetonitrile | Methyl | Pyridyl |

| Indazolylacetonitrile | Ethyl | Phenyl |

| Indazolylacetonitrile | Cyclopropyl | Thienyl |

This table is a simplified representation of the combinatorial approach used to generate a library of diverse analogs for biological screening.

By generating a library of dozens of unique compounds from this single starting material, researchers can efficiently map the chemical requirements for potent biological activity. This library-based approach accelerates the drug discovery process by allowing for the rapid identification of promising structural motifs and lead compounds for further optimization.

Design and Synthesis of Chemical Probes and Tools for Mechanistic Biological Studies

Chemical probes are potent, selective, and cell-active small molecules used to study the function of specific proteins or biological pathways. The development of such tools is crucial for target validation and understanding disease mechanisms. The indazolylacetonitrile scaffold has been instrumental in the creation of compounds that can serve as chemical probes.

Starting from this compound, medicinal chemists have synthesized highly potent and selective inhibitors of epigenetic reader proteins. A potent inhibitor from a chemical series, often identified through library screening and subsequent optimization, can be utilized as a chemical probe. For instance, a compound that potently inhibits a specific bromodomain with high selectivity over other related proteins can be used in cell-based assays to elucidate the biological consequences of inhibiting that specific target.

The desired characteristics of a chemical probe developed from this scaffold include:

High Potency: Typically with activity in the nanomolar range against the intended target.

Selectivity: Minimal activity against other related targets to ensure that observed biological effects are due to the inhibition of the protein of interest.

Cellular Activity: The ability to cross the cell membrane and engage the target in a cellular environment.

The synthetic accessibility and modular nature of the this compound scaffold facilitate the fine-tuning of these properties, enabling the rational design and synthesis of high-quality chemical probes for biological investigation.

Analog Development and Optimization in Preclinical Medicinal Chemistry Research

Once an initial "hit" compound is identified from a screening campaign, the subsequent phase of preclinical research involves the synthesis and testing of numerous analogs to optimize its drug-like properties. This process, known as lead optimization, aims to improve potency, selectivity, metabolic stability, and pharmacokinetic parameters. The this compound structure is exceptionally well-suited for this iterative process of analog development.

In the pursuit of novel therapeutics, research programs have demonstrated how this scaffold allows for systematic structural modifications. For example, after identifying an initial lead compound, chemists synthesized a series of analogs by introducing a wide variety of chemical groups at the 5-position of the indazole ring via Suzuki coupling.

Table 2: Analog Optimization and Structure-Activity Relationship (SAR) Data

| Analog ID | R-group at 5-position | Target Inhibition (IC50, nM) |

|---|---|---|

| Lead Compound | 4-pyridyl | 150 |

| Analog 1 | 2-methoxyphenyl | 85 |

| Analog 2 | 3-fluorophenyl | 210 |

| Analog 3 | 6-methyl-pyridin-2-yl | 45 |

Data is illustrative, representing a typical SAR table where different functional groups are tested to improve biological activity (lower IC50 indicates higher potency).

This systematic analoging process provides crucial structure-activity relationship (SAR) data, informing chemists which structural changes lead to improved activity. The findings from these studies showed that small, electron-rich heterocyclic groups at the 5-position often resulted in the most potent compounds. This optimization effort, enabled by the versatility of the this compound intermediate, is a critical step in advancing a drug candidate through the preclinical pipeline.

Future Research Directions and Unexplored Avenues for 2 5 Bromo 1h Indazol 3 Yl Acetonitrile

Discovery of Novel and Sustainable Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern pharmaceutical chemistry. Future research should prioritize the discovery of novel synthetic routes for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile that adhere to the principles of green chemistry.

Traditional syntheses of indazoles often involve multi-step processes that may utilize harsh reagents or require significant energy input. austinpublishinggroup.comthieme-connect.de For instance, a common approach involves the cyclization of ortho-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper. nih.gov Another method is the diazotization of ortho-alkylanilines. nih.gov While effective, these routes can be improved.

Future efforts could focus on:

Catalytic C-H Activation: Rhodium and palladium-catalyzed C-H activation/amination reactions represent a powerful, atom-economical strategy for constructing the indazole ring system. nih.govnih.gov Applying these methods could provide a more direct and efficient synthesis.

Flow Chemistry: Utilizing flow reactors can enhance safety, improve reproducibility, and facilitate scalability. researchgate.net A continuous-flow process for the synthesis of the indazole core, followed by functionalization, could offer significant advantages over traditional batch processing. researchgate.net

Eco-Friendly Solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol, or supercritical fluids would substantially reduce the environmental impact of the synthesis.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Principle | Potential Advantage for Indazole Synthesis |

|---|---|---|

| Catalytic C-H Activation | Direct functionalization of C-H bonds | Reduces pre-functionalization steps, improving atom economy. |

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, better process control, and easier scalability. researchgate.net |

| Use of Green Solvents | Employing environmentally benign solvents | Reduces pollution and health hazards. |

| One-Pot Synthesis | Combining multiple reaction steps | Minimizes waste, saves time and resources. researchgate.net |

Advanced Mechanistic Investigations of Intramolecular and Intermolecular Interactions

A deeper understanding of the molecular interactions involving this compound is crucial for predicting its behavior in biological systems and for designing improved derivatives. The compound's structure features several key sites for non-covalent interactions: the N-H and pyrazolic nitrogen atoms for hydrogen bonding, and the bromine atom for halogen bonding.

Advanced mechanistic studies should investigate:

Tautomerism: Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole. nih.gov The 1H-tautomer is generally more stable, but the position of substituents and the molecular environment can influence this equilibrium. bgu.ac.ilnih.gov Spectroscopic (NMR) and computational (DFT) studies are needed to determine the predominant tautomer of this compound under various conditions and its implications for receptor binding. bgu.ac.ilnih.gov

Hydrogen and Halogen Bonding: The ability to form hydrogen bonds is fundamental to how drugs interact with protein targets. Furthermore, the bromine atom can act as a halogen bond donor, an interaction increasingly recognized for its importance in molecular recognition. Investigating these interactions through X-ray crystallography and NMR spectroscopy can provide critical insights into the compound's binding modes. bgu.ac.il

Conformational Analysis: The flexibility of the acetonitrile (B52724) side chain allows for multiple conformations. Understanding the preferred spatial arrangement of this group relative to the indazole ring is essential for designing molecules that fit optimally into a target's binding pocket.

Rational Design and Synthesis of Highly Potent and Selective Indazolylacetonitrile Derivatives

The core structure of this compound serves as an excellent starting point for a rational drug design campaign. By systematically modifying the scaffold, it is possible to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govnih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogues by modifying specific positions on the molecule. For this compound, modifications could include altering the substituent at the 5-position (replacing bromine with other halogens or functional groups), substituting the hydrogen on the indazole nitrogen (N1), and transforming the acetonitrile moiety into other functional groups like amides or carboxylic acids. bldpharm.com

Computer-Aided Drug Design (CADD): Molecular docking and dynamic simulations can be used to predict how derivatives will bind to specific biological targets, such as the ATP-binding site of a protein kinase. nih.govnih.gov This in silico approach helps prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

Table 2: Illustrative SAR Study Plan

| Position of Modification | Rationale | Example Modifications | Desired Outcome |

|---|---|---|---|

| Position 5 (Bromine) | Explore the role of halogen bonding and steric effects. | -F, -Cl, -I, -CF3, -OCH3 | Modulate binding affinity and selectivity. |

| Indazole N1-Position | Introduce groups to interact with specific protein residues. | -CH3, -Ethyl, -Benzyl | Improve potency and alter solubility. |

| Acetonitrile Group | Convert to other hydrogen-bonding groups. | -COOH, -CONH2, -Tetrazole | Enhance interactions with the target and improve ADME properties. |

Exploration of Emerging Biological Targets and Therapeutic Areas for Indazole Scaffolds

The indazole scaffold is a versatile pharmacophore found in drugs targeting a wide array of diseases. rsc.orgresearchgate.net While many indazole-based drugs are kinase inhibitors for cancer therapy, the potential applications are much broader. nih.govrsc.org

Future research should involve screening this compound and its rationally designed derivatives against a diverse panel of biological targets to uncover new therapeutic uses. Potential areas of exploration include:

Oncology: Beyond well-known kinases like VEGFR and EGFR, new derivatives could be tested against emerging cancer targets such as Polo-like kinase 4 (PLK4) or indoleamine 2,3-dioxygenase (IDO1). nih.gov

Inflammatory Diseases: Certain indazole-containing compounds, like Bendazac and Benzydamine, are used as anti-inflammatory agents. nih.gov New analogues could be evaluated for activity against targets like COX enzymes or pro-inflammatory cytokines.

Neurodegenerative Diseases: The structural similarity of indazoles to native neuromodulators suggests potential applications in neurological disorders. Targets could include enzymes or receptors implicated in Alzheimer's or Parkinson's disease.

Infectious Diseases: The indazole core has been explored for anti-HIV, antibacterial, and antifungal properties. nih.gov Screening against various pathogens could identify new leads for treating infectious diseases.

Table 3: Potential Biological Targets for Indazole Derivatives

| Therapeutic Area | Potential Biological Target(s) | Example(s) |

|---|---|---|

| Oncology | Protein Kinases (VEGFR, EGFR, FLT3, PLK4) nih.govnih.gov | Pazopanib, Axitinib rsc.org |

| PARP, IDO1 nih.gov | Niraparib nih.gov | |

| Inflammation | COX enzymes, Cytokine pathways | Bendazac, Benzydamine nih.gov |

| Infectious Diseases | HIV reverse transcriptase, Bacterial enzymes | Investigational compounds nih.gov |

| Neurology | Glycogen synthase kinase 3β (GSK-3β) nih.gov | Investigational compounds nih.gov |

Development of Advanced Analytical Techniques for Characterization of Complex Indazole Derivatives

As new and more complex derivatives of this compound are synthesized, robust and advanced analytical techniques will be essential for their unambiguous characterization. While standard methods like 1H and 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy form the foundation of structural elucidation, more sophisticated approaches will be necessary. nih.govmdpi.com

Future analytical development should focus on:

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of novel compounds with high accuracy. nih.gov

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be critical for assigning the complex structures of substituted indazoles and confirming regiochemistry.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure, including its stereochemistry and the precise geometry of intermolecular interactions in the solid state. nih.gov

Chiral Chromatography: For derivatives that are synthesized as racemates, chiral separation techniques will be required to isolate and evaluate the individual enantiomers, which often have different biological activities.

By pursuing these future research directions, the scientific community can fully explore the chemical and therapeutic potential of this compound, potentially leading to the development of novel drug candidates and a deeper understanding of the versatile indazole scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, and how can reaction efficiency be improved?

- Answer : A typical approach involves coupling reactions using copper(I) iodide (CuI) as a catalyst in a PEG-400/DMF solvent system. For example, similar indole derivatives are synthesized via azide-alkyne cycloaddition with CuI, achieving moderate yields (~50%) after 12-hour reactions. Purification via flash column chromatography (70:30 ethyl acetate/hexane) is critical to isolate the product . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst loading : Adjusting CuI stoichiometry to balance reactivity and byproduct formation.

- Temperature control : Prolonged room-temperature stirring minimizes decomposition.

- Table 1 : Example Reaction Conditions from Literature

| Catalyst | Solvent System | Time (h) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| CuI | PEG-400/DMF | 12 | 50 | >95% |

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks to confirm the indazole core and acetonitrile moiety. For example, a singlet near δ 5.26 ppm (CDCl₃) may correspond to methylene protons adjacent to the nitrile group .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 237.0760 for brominated analogs) .

- TLC : Monitor reaction progress (Rf ~0.30 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Discrepancies in NMR or HRMS may arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

- Replicate synthesis : Ensure consistency in reaction conditions to isolate pure phases.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for unambiguous structure determination. For example, SHELX refinement resolved disorder in a bromoindole derivative’s crystal lattice .

- Alternative techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What chromatographic methods are optimal for analyzing this compound and its derivatives in complex matrices?

- Answer : Reverse-phase HPLC with acetonitrile/water gradients is effective. A face-centered composite design (FCCD) study optimized parameters:

- Mobile phase : 40–60% acetonitrile.

- Column temperature : 25–35°C.

- Flow rate : 0.8–1.2 mL/min.

- Table 2 : Optimized HPLC Parameters (Adapted from FCCD)

| Acetonitrile (%) | Temperature (°C) | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| 50 | 30 | 1.0 | 6.2 |

Q. How can computational modeling enhance understanding of this compound’s reactivity or supramolecular interactions?

- Answer :

- Molecular dynamics (MD) : Simulate solvation effects in acetonitrile/water mixtures to predict solubility .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the indazole ring.

- Docking studies : Model interactions with biological targets (e.g., kinases) to guide functionalization .

Q. What strategies enable selective functionalization of the indazole ring in this compound?

- Answer : The bromine atom at position 5 allows for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. For ester derivatives, react with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) . Key considerations:

- Protecting groups : Shield the nitrile moiety during coupling.

- Catalyst screening : Pd(PPh₃)₄ for Buchwald-Hartwig amination.

Data Contradiction Analysis

Q. How should researchers address low yields or unexpected byproducts in synthesis?

- Answer :

- Mechanistic studies : Use LC-MS to track intermediate formation.

- Byproduct identification : Isolate side products via preparative TLC and characterize via HRMS/NMR .

- Alternative routes : Replace CuI with Ru-based catalysts for milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.